1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a cyclohexyl ring, which is further connected to an N-methylmethanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
The synthesis of 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride involves several steps, primarily focusing on the introduction of the difluoromethyl group. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto a cyclohexyl precursor. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation . Industrial production methods often employ metal-based catalysts to facilitate the transfer of the CF2H group to the desired position on the cyclohexyl ring .
Chemical Reactions Analysis
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the cyclohexyl ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride can be compared with other difluoromethylated compounds:
1-[4-(Trifluoromethyl)cyclohexyl]-N-methylmethanamine: This compound has an additional fluorine atom, which can alter its chemical properties and biological activity.
1-[4-(Fluoromethyl)cyclohexyl]-N-methylmethanamine: With only one fluorine atom, this compound may have different reactivity and stability compared to the difluoromethylated version. The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N.ClH/c1-12-6-7-2-4-8(5-3-7)9(10)11;/h7-9,12H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXFIAMTIXTUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.